molecular formula C13H15ClN2O2 B176542 3-Benzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione hydrochloride CAS No. 109402-03-1

3-Benzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione hydrochloride

Cat. No.: B176542
CAS No.: 109402-03-1
M. Wt: 266.72 g/mol
InChI Key: VKDIEQYRKUUCMS-UHFFFAOYSA-N
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Description

3-Benzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione hydrochloride is a chemical compound with the molecular formula C13H15ClN2O2 and a molecular weight of 266.72 g/mol . It is known for its unique bicyclic structure, which includes a diazabicyclo octane core. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 3-Benzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione hydrochloride typically involves multiple steps. One common synthetic route includes the reaction of benzylamine with a suitable bicyclic precursor under controlled conditions . The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine. Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

3-Benzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

3-Benzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Benzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules being studied .

Comparison with Similar Compounds

3-Benzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione hydrochloride can be compared with other similar compounds, such as:

    3-Benzyl-3,8-diazabicyclo[3.2.1]octane: This compound lacks the dione functionality but shares the same bicyclic core.

    Benzyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate:

The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and potential for various applications.

Biological Activity

3-Benzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione hydrochloride is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores its biological activity, synthesis methods, and comparative analysis with similar compounds.

  • Molecular Formula : C₁₃H₁₄N₂O₂
  • Molecular Weight : 266.72 g/mol
  • IUPAC Name : 3-benzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione

This compound features a bicyclic structure that incorporates two nitrogen atoms, making it part of the diazabicyclo family. The presence of the benzyl group enhances its pharmacological potential by influencing its interaction with biological targets.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the context of analgesic and sedative effects.

Analgesic Activity

Several studies have investigated the analgesic properties of related diazabicyclo compounds. For instance:

  • DBO 17 and DBO 11 , derivatives of diazabicyclo[3.2.1]octanes, were evaluated for their opioid-like activity in rat brain membrane preparations, suggesting potential analgesic effects similar to those of morphine .

Sedative Effects

In vivo studies have shown that certain derivatives of diazabicyclo compounds exhibit sedative properties alongside analgesic effects. The introduction of specific substituents can enhance these activities while also affecting toxicity levels .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other structurally similar compounds:

Compound NameStructure TypeUnique Features
8-Benzyl-3-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dioneBicyclic DioneMethyl group substitution at position 3
Benzyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylateBicyclic CarboxylateCarboxylate functionality instead of diketone
(1R,5S)-3-benzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dioneBicyclic DioneChiral center affecting biological activity

This table highlights the structural diversity within the diazabicyclo family and emphasizes how modifications can influence biological activity.

Synthesis Methods

The synthesis of this compound has been achieved through various methods:

  • Condensation Reactions : Utilizing appropriate precursors to form the bicyclic structure through cyclization.
  • Functional Group Modifications : Post-synthesis modifications to introduce or alter functional groups for enhanced biological activity.

These synthesis routes are crucial for producing the compound efficiently for research purposes .

Case Studies and Research Findings

Recent studies have reported promising results regarding the pharmacological potential of this compound:

  • A study demonstrated that derivatives like 8β-Benzoyloxy-3-methyl-3-azabicyclo[3.2.1]octane exhibited significant analgesic activity in hot plate tests compared to morphine .
  • Another research highlighted that modifications in the bicyclic structure could lead to variations in both efficacy and toxicity profiles .

Properties

IUPAC Name

3-benzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2.ClH/c16-12-10-6-7-11(14-10)13(17)15(12)8-9-4-2-1-3-5-9;/h1-5,10-11,14H,6-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKDIEQYRKUUCMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)N(C(=O)C1N2)CC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3,8-Dibenzyl-3,8-diazabicyclo[3.2.1]octan-2,4-dione hydrochloride (39 g, 0.11 mol; from step (c) above) was added to a suspension of 10% Pd/C (500 mg) in methanol (500 mL) under a blanket of N2. The N2 atmosphere was exchanged for H2 (one atmosphere of pressure). The reaction was stirred vigorously overnight. The catalyst was removed by filtration and the filtrate concentrated in vacuo to afford 28.3 g (96%) of the sub-title compound as a light tan solid.
Name
3,8-Dibenzyl-3,8-diazabicyclo[3.2.1]octan-2,4-dione hydrochloride
Quantity
39 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
96%

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